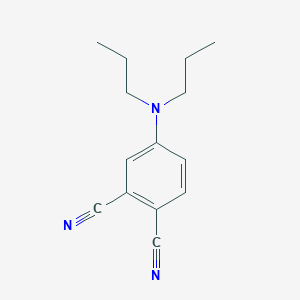
4-Dipropylamino-phthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Dipropylamino-phthalonitrile is an organic compound belonging to the phthalonitrile family. Phthalonitriles are known for their high thermal stability and are used in various high-performance applications. This compound is characterized by the presence of a dipropylamino group attached to the phthalonitrile core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dipropylamino-phthalonitrile typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophthalonitrile with dipropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions: 4-Dipropylamino-phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dipropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalonitrile derivatives.
科学研究应用
4-Dipropylamino-phthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of phthalocyanine dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of high-performance polymers and resins.
作用机制
The mechanism of action of 4-Dipropylamino-phthalonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species (ROS) under light irradiation. This property is particularly useful in photodynamic therapy, where the compound can induce cell death in targeted cancer cells .
相似化合物的比较
4-Nitrophthalonitrile: A precursor used in the synthesis of various phthalonitrile derivatives.
4-Aminophthalonitrile: Another phthalonitrile derivative with different functional groups.
Phthalocyanines: A class of compounds derived from phthalonitriles, known for their applications in dyes, pigments, and photodynamic therapy.
Uniqueness: 4-Dipropylamino-phthalonitrile is unique due to the presence of the dipropylamino group, which imparts specific chemical reactivity and physical properties. This makes it particularly suitable for applications requiring high thermal stability and specific interactions with biological targets .
属性
CAS 编号 |
821777-78-0 |
|---|---|
分子式 |
C14H17N3 |
分子量 |
227.30 g/mol |
IUPAC 名称 |
4-(dipropylamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H17N3/c1-3-7-17(8-4-2)14-6-5-12(10-15)13(9-14)11-16/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI 键 |
CKKTWUMLNRZSTO-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=CC(=C(C=C1)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
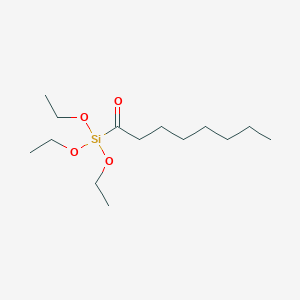
![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
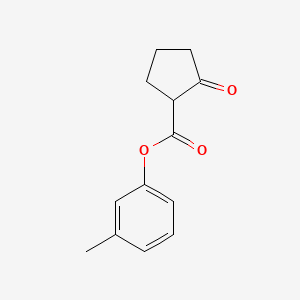
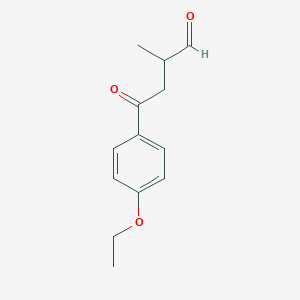
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)
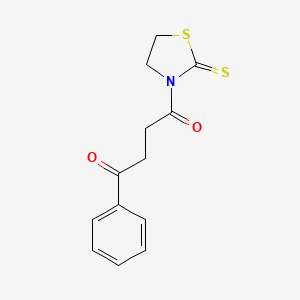
![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)
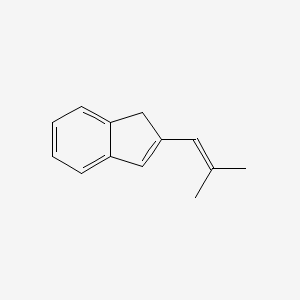
![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)
